3-(1,3-benzoxazol-2-yl)-N-[(E)-(3,4-dichlorophenyl)methylidene]aniline
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Overview
Description
(E)-N-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-1-(3,4-DICHLOROPHENYL)METHANIMINE is a complex organic compound characterized by the presence of a benzoxazole ring and dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-1-(3,4-DICHLOROPHENYL)METHANIMINE typically involves the condensation of 3-(1,3-benzoxazol-2-yl)aniline with 3,4-dichlorobenzaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and purity. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-1-(3,4-DICHLOROPHENYL)METHANIMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid, halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(E)-N-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-1-(3,4-DICHLOROPHENYL)METHANIMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the benzoxazole ring.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (E)-N-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-1-(3,4-DICHLOROPHENYL)METHANIMINE involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit certain enzymes, affecting cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: Compounds with similar dichlorophenyl groups but lacking the benzoxazole ring.
Benzoxazole Derivatives: Compounds with the benzoxazole ring but different substituents on the phenyl ring.
Uniqueness
(E)-N-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-1-(3,4-DICHLOROPHENYL)METHANIMINE is unique due to the combination of the benzoxazole ring and dichlorophenyl group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H12Cl2N2O |
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Molecular Weight |
367.2 g/mol |
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-1-(3,4-dichlorophenyl)methanimine |
InChI |
InChI=1S/C20H12Cl2N2O/c21-16-9-8-13(10-17(16)22)12-23-15-5-3-4-14(11-15)20-24-18-6-1-2-7-19(18)25-20/h1-12H |
InChI Key |
NXKQZASWJGCOGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)N=CC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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